L-Tryptophane-d5

Vue d'ensemble

Description

L-Tryptophane-d5 : est un analogue deutéré du L-tryptophane, un acide aminé essentiel. Il est principalement utilisé comme étalon interne pour la quantification du L-tryptophane par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse. Le L-tryptophane sert de substrat à plusieurs enzymes, notamment la tryptophane hydroxylase, l'indoleamine-2,3-dioxygénase et la tryptophane-2,3-dioxygénase, qui sont impliquées dans la biosynthèse de la sérotonine et de la kynurénine .

Applications De Recherche Scientifique

Chimie : Le L-tryptophane-d5 est utilisé comme étalon interne en chimie analytique pour la quantification du L-tryptophane et de ses métabolites dans divers échantillons biologiques en utilisant la chromatographie en phase gazeuse ou la chromatographie liquide-spectrométrie de masse.

Biologie : En recherche biologique, le this compound est utilisé pour étudier le métabolisme du L-tryptophane et son rôle dans divers processus physiologiques, notamment la biosynthèse de la sérotonine et de la kynurénine.

Médecine : Le this compound est utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion du L-tryptophane et de ses métabolites dans l'organisme humain. Il est également utilisé en recherche clinique pour étudier les effets de la supplémentation en L-tryptophane sur divers états de santé .

Industrie : Dans les industries agroalimentaire et pharmaceutique, le this compound est utilisé pour garantir la qualité et la constance des produits contenant du L-tryptophane en servant d'étalon de référence dans les processus de contrôle qualité .

Mécanisme d'action

Le this compound exerce ses effets en servant de substrat aux enzymes impliquées dans la biosynthèse de la sérotonine et de la kynurénine. Les atomes de deutérium présents dans le this compound ne modifient pas de manière significative ses propriétés biochimiques, ce qui lui permet de mimer le comportement du L-tryptophane dans les voies métaboliques. Les principales cibles moléculaires comprennent la tryptophane hydroxylase, l'indoleamine-2,3-dioxygénase et la tryptophane-2,3-dioxygénase. Ces enzymes catalysent la conversion du this compound en sérotonine-d5 et en kynurénine-d4, qui sont impliquées dans divers processus physiologiques, notamment la régulation de l'humeur et la réponse immunitaire .

Mécanisme D'action

Target of Action

L-Tryptophan-d5, an isotopically labeled analogue of L-Tryptophan, serves as a substrate for several enzymes including tryptophan hydroxylase (TPH), indoleamine-2,3-dioxygenase (IDO), and tryptophan-2,3-dioxygenase (TDO) for the biosynthesis of serotonin and kynurenine . These enzymes are the primary targets of L-Tryptophan-d5 and play crucial roles in its metabolism .

Mode of Action

L-Tryptophan-d5 interacts with its targets, the enzymes TPH, IDO, and TDO, to facilitate the biosynthesis of serotonin and kynurenine . The interaction results in the conversion of L-Tryptophan-d5 into various metabolites, which can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Biochemical Pathways

L-Tryptophan-d5 is involved in the kynurenine and serotonin metabolic pathways . In the kynurenine pathway, L-Tryptophan-d5 is converted into kynurenine and related derivatives . In the serotonin pathway, it is converted into serotonin . These pathways produce various bioactive compounds that significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system .

Pharmacokinetics

It is intended for use as an internal standard for the quantification of l-tryptophan by gc- or lc-ms

Result of Action

The action of L-Tryptophan-d5 results in the production of various bioactive compounds through the kynurenine and serotonin pathways . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . For instance, kynurenine and its derivatives have been associated with immune regulation and neurological disorders .

Action Environment

The action of L-Tryptophan-d5 can be influenced by various environmental factors. For example, the gut microbiota plays a significant role in the metabolism of L-Tryptophan-d5 . Certain bacteria in the gut can metabolize L-Tryptophan-d5 into indole and its derivative indole-3 propionic acid . These metabolites have been associated with human metabolic disease and gut permeability . Therefore, the gut microbiota and dietary intake can significantly influence the action, efficacy, and stability of L-Tryptophan-d5.

Analyse Biochimique

Biochemical Properties

L-Tryptophan-d5 serves as a substrate for several enzymes, including tryptophan hydroxylase (TPH), indoleamine-2,3-dioxygenase (IDO), and tryptophan-2,3-dioxygenase (TDO), which are involved in the biosynthesis of serotonin and kynurenine . It is also metabolized by enteric bacteria expressing tryptophanase into indole, pyruvate, and ammonia . These interactions are crucial for various biochemical reactions in the body.

Cellular Effects

The effects of L-Tryptophan-d5 on various types of cells and cellular processes are largely determined by its metabolic products. For instance, serotonin, a product of L-Tryptophan metabolism, plays a significant role in cell signaling pathways and gene expression . Kynurenine, another product of L-Tryptophan metabolism, has been associated with immune regulation .

Molecular Mechanism

L-Tryptophan-d5 exerts its effects at the molecular level through its metabolic products. These products can bind to various biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, serotonin, a product of L-Tryptophan metabolism, can bind to serotonin receptors, influencing various physiological processes .

Metabolic Pathways

L-Tryptophan-d5 is involved in several metabolic pathways. It serves as a precursor for the synthesis of serotonin, melatonin, and vitamin B3 . It is also involved in the kynurenine pathway, which plays a crucial role in immune regulation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du L-tryptophane-d5 implique l'incorporation de deutérium dans le cycle indole du L-tryptophane. Cela peut être réalisé par différentes voies de synthèse, notamment :

Réactions d'échange de deutérium : Cette méthode implique l'échange d'atomes d'hydrogène dans le cycle indole par des atomes de deutérium en utilisant des solvants deutérés et des catalyseurs dans des conditions spécifiques.

Synthèse chimique : Elle implique la synthèse du cycle indole avec des atomes de deutérium déjà incorporés, suivie de la fixation de la chaîne latérale de l'acide aminé.

Méthodes de production industrielle : La production industrielle de this compound implique généralement la fermentation microbienne à l'aide de micro-organismes génétiquement modifiés capables d'incorporer du deutérium dans le cycle indole pendant la biosynthèse du L-tryptophane. Cette méthode est préférée en raison de son efficacité et de son rentabilité .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le L-tryptophane-d5 peut subir des réactions d'oxydation pour former divers métabolites, notamment la kynurénine et la sérotonine.

Réduction : Les réactions de réduction peuvent convertir le this compound en d'autres analogues deutérés.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle indole, conduisant à la formation de différents composés deutérés.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et divers agents oxydants en conditions acides ou basiques.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium sont couramment utilisés.

Substitution : Des agents halogénants et d'autres électrophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Kynurénine-d4, sérotonine-d5.

Réduction : Analogues deutérés du L-tryptophane.

Substitution : Divers dérivés indoles deutérés

Comparaison Avec Des Composés Similaires

Composés similaires :

L-tryptophane : La forme non deutérée du L-tryptophane, qui est un acide aminé essentiel impliqué dans la synthèse des protéines et la biosynthèse de la sérotonine et de la mélatonine.

D-tryptophane : L'énantiomère D du tryptophane, qui se trouve occasionnellement dans les peptides produits naturellement et présente des propriétés biologiques différentes de celles du L-tryptophane.

Kynurénine : Un métabolite du L-tryptophane impliqué dans la voie de la kynurénine, qui joue un rôle dans la réponse immunitaire et la neuroprotection .

Unicité du L-tryptophane-d5 : Le this compound est unique en raison de l'incorporation d'atomes de deutérium, ce qui en fait un étalon interne idéal pour les études analytiques. Le marquage au deutérium permet une quantification précise et un suivi du L-tryptophane et de ses métabolites dans divers échantillons biologiques sans modifier de manière significative ses propriétés biochimiques .

Activité Biologique

L-Tryptophan-d5 is a deuterated form of the essential amino acid L-Tryptophan, which is critical for various biological processes in the human body. This article delves into the biological activity of L-Tryptophan-d5, focusing on its metabolic pathways, physiological roles, and implications in health and disease, supported by case studies and research findings.

Overview of L-Tryptophan Metabolism

L-Tryptophan is primarily known for its role as a precursor to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The metabolism of L-Tryptophan involves several pathways:

- Serotonin Synthesis : L-Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase, the rate-limiting enzyme in serotonin production. 5-HTP is subsequently decarboxylated to serotonin.

- Kynurenine Pathway : Approximately 90% of dietary tryptophan is metabolized via this pathway, leading to the production of kynurenine and its derivatives, which are implicated in immune response and neurodegenerative diseases.

- Indole Production : Gut microbiota metabolize L-Tryptophan into various indole derivatives, which play roles in gut health and systemic inflammation.

1. Neurotransmitter Regulation

L-Tryptophan-d5 has been utilized in research to trace metabolic pathways involving serotonin synthesis. Studies indicate that increasing dietary tryptophan can enhance serotonin levels in the brain, thereby potentially alleviating symptoms of depression and anxiety disorders. For instance, a study highlighted that patients with lower tryptophan levels exhibited increased depressive symptoms, suggesting a direct correlation between tryptophan availability and mental health outcomes .

2. Immune System Modulation

Research has shown that alterations in tryptophan metabolism are associated with inflammatory diseases. In rheumatoid arthritis (RA), for example, decreased levels of kynurenic acid and increased levels of quinolinic acid were observed in patients compared to healthy controls. These changes correlate with disease severity and suggest that modulating tryptophan metabolism could be a therapeutic target .

3. Gut Microbiota Interaction

L-Tryptophan-d5 serves as a substrate for gut microbiota, influencing the production of various metabolites like indolelactic acid (ILA) and indolepropionic acid (IPA). These metabolites are crucial for maintaining gut barrier integrity and modulating immune responses . A study demonstrated that dietary fibers could shift microbial metabolism towards beneficial tryptophan metabolites rather than harmful ones like indole .

Case Study: COVID-19 Severity Biomarkers

A recent study analyzed serum levels of kynurenine, tryptophan, and serotonin in COVID-19 patients. It was found that as disease severity increased, tryptophan levels decreased while kynurenine levels increased. This suggests that monitoring these metabolites could provide insights into disease progression and potential therapeutic strategies .

Table: Summary of Key Findings on L-Tryptophan-d5

| Study Focus | Key Findings | Implications |

|---|---|---|

| Neurotransmitter Regulation | Increased dietary tryptophan correlates with higher serotonin levels | Potential treatment for mood disorders |

| Immune Modulation | Altered tryptophan metabolism linked to RA severity | Targeting tryptophan pathways may aid treatment |

| Gut Microbiota Interaction | Dietary fibers influence tryptophan metabolite production | Enhances gut health through microbial balance |

Propriétés

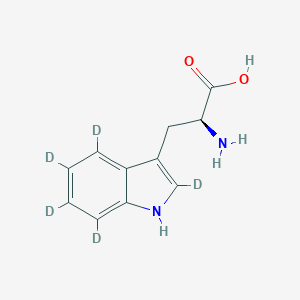

IUPAC Name |

(2S)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-HLTLGYGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480575 | |

| Record name | L-Tryptophan-d5(indole-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62595-11-3 | |

| Record name | L-Tryptophan-d5(indole-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.